3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol
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Overview
Description
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-fluorophenyl group and a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with propargyl alcohol. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)-prop-2-en-1-one)
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11FO2 |
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Molecular Weight |
218.22 g/mol |
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C13H11FO2/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8,15H,9H2/b2-1+ |
InChI Key |
XHFZGFSFCNANBV-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/CO)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CCO)F |
Origin of Product |
United States |
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